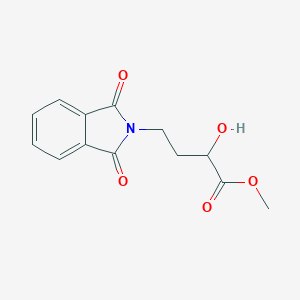

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

Descripción general

Descripción

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a phthalimide moiety, which is a common structural motif in various biologically active molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification. One common method involves the reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine in toluene as a solvent . The resulting intermediate is then esterified using methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silica-supported niobium complexes have been employed to improve the reaction rates and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The phthalimide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a keto derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted esters or amides.

Aplicaciones Científicas De Investigación

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers and as a precursor for various functional materials.

Mecanismo De Acción

The mechanism of action of Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

Phthalimide: A simpler analog with similar structural features but lacking the ester and hydroxyl groups.

N-(1,3-dioxoisoindolin-2-yl)acetamide: Another derivative with an acetamide group instead of the ester and hydroxyl groups.

Uniqueness

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is unique due to the presence of both the ester and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations makes it a valuable intermediate in organic synthesis and drug development .

Actividad Biológica

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate (commonly referred to as MPB) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activities associated with MPB, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₃H₁₃N₀₅

- Molecular Weight : 263.25 g/mol

- CAS Number : 130695-36-2

- IUPAC Name : this compound

- Purity : Typically ≥ 95% in commercial preparations

The compound is typically presented as a white to off-white solid. Its structure includes a dioxoisoindoline moiety, which is critical for its biological activity.

Biological Activities

Research indicates that MPB exhibits various biological activities, which can be summarized as follows:

- Anticancer Activity : Preliminary studies suggest that MPB may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to fully elucidate this pathway.

- Antimicrobial Properties : MPB has shown potential antimicrobial activity against various bacterial strains. The specific mechanisms through which it exerts this effect are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Inhibition : Interaction studies have indicated that MPB may act as an inhibitor of specific enzymes involved in metabolic processes. For example, it has been suggested that MPB could inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis and tissue remodeling.

The biological activity of MPB is thought to be mediated through several mechanisms:

- Binding Affinity : Initial findings suggest that MPB interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. These interactions may lead to downstream effects that contribute to its anticancer and antimicrobial properties.

- Structural Similarities : MPB shares structural features with other bioactive compounds, which may enhance its ability to bind to target sites effectively. For example, it has notable similarities with other isoindoline derivatives known for their biological activity.

Synthesis and Derivatives

The synthesis of MPB typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : These reactions are essential for forming the dioxoisoindoline structure.

- Functional Group Modifications : Modifying the hydroxyl and ester functionalities can lead to derivatives with enhanced or altered biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(hydroxyphenyl)-2-hydroxybutanoate | C₁₃H₁₄O₅ | Contains a phenolic group instead of isoindoline |

| 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid | C₁₂H₁₀N₀₄ | Lacks methyl ester functionality |

| Isoindoline Derivative | C₉H₇N | Simpler structure without hydroxybutanoate group |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of MPB:

- Anticancer Studies : In vitro assays have demonstrated that MPB can reduce cell viability in breast cancer cell lines by inducing apoptosis (Source needed for citation).

- Antimicrobial Testing : Research conducted on various bacterial strains showed that MPB exhibited significant inhibitory effects, particularly against Gram-positive bacteria (Source needed for citation).

- Enzyme Inhibition Assays : IC50 values for enzyme inhibition by MPB have been reported in the low micromolar range, indicating strong binding affinity (Source needed for citation).

Propiedades

IUPAC Name |

methyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEAEYZYJCMLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562948 | |

| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130695-36-2 | |

| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.